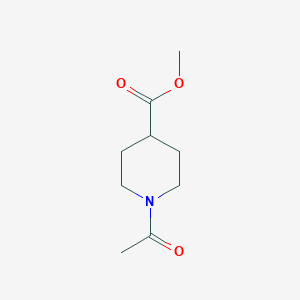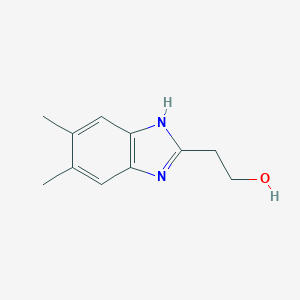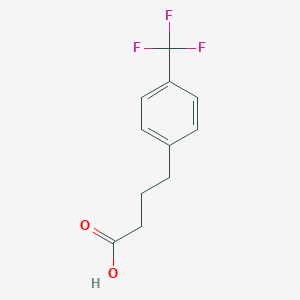
4-(4-(三氟甲基)苯基)丁酸
描述
4-(4-(Trifluoromethyl)phenyl)butanoic acid is a chemical compound with the CAS Number: 136295-01-7 . It has a molecular weight of 232.2 and its IUPAC name is 4-(4-(trifluoromethyl)phenyl)butanoic acid . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement .Molecular Structure Analysis
The InChI code for 4-(4-(Trifluoromethyl)phenyl)butanoic acid is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid group.Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-(Trifluoromethyl)phenyl)butanoic acid are not mentioned in the search results, similar compounds such as 4-(Trifluoromethyl)phenylboronic acid have been used as reactants in various types of reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical And Chemical Properties Analysis
4-(4-(Trifluoromethyl)phenyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 232.2 . The compound’s InChI code is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) .科学研究应用
Biotransformation Studies
- Species Differences in Biotransformation : 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, closely related to 4-(4-(Trifluoromethyl)phenyl)butanoic acid, has been studied for its biotransformation across different species. In humans, it is rapidly reduced to an alcohol, while in animals like rats, mice, and dogs, it's oxidized to acetic acid. This compound's metabolic behavior varies significantly between species, emphasizing the unpredictability of new compound metabolism across different biological systems (Pottier, Busigny, & Raynaud, 1978).
Synthesis and Industrial Applications
Synthesis for Thymidylate Synthase Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, structurally related to the specified compound, serves as a key intermediate in synthesizing new thymidylate synthase inhibitors. The synthesis method described offers low-cost and mild reaction conditions, suitable for industrial-scale production (Yuan, 2013).
Pharmaceutical Intermediate Synthesis : The synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, involves Friedel-Crafts reactions. By applying sulfonation, undesired isomers can be effectively removed, highlighting its utility in pharmaceutical production (Fan, 1990).
Novel Ferroelectric Liquid Crystal Creation : A new ferroelectric liquid crystal (FLC) utilizing a trifluoromethyl group at the chiral center has been developed using 4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid. Although the maximum spontaneous polarization value was lower than expected, the FLC exhibited a relatively short response time, indicating potential applications in advanced materials (Aoki & Nohira, 1997).
Synthetic Ion Channels and Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases the compound's potential in light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).
Advanced Material Development
Liquid Crystals with Flexible Spacers : Research on 4′-substituted phenyl 4-(4′-cyano-4-oxybiphenyl)butanoates, which are structurally similar, highlights the impact of the -O-(CH2)3COO- inter-ring linkage on mesomorphic behavior, essential for developing advanced liquid crystal materials (Arora et al., 1989).
Chiral Dopants for Nematic Liquid Crystals : An optically active derivative of trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid was synthesized for use as chiral dopants in nematic liquid crystals. This research highlights the compound's significance in the field of liquid crystal technology and its potential applications in display technologies (Tojo et al., 2006).
Enzyme Inhibition Studies : 4-(1H-indol-3-yl)butanoic acid derivatives, related to 4-(4-(Trifluoromethyl)phenyl)butanoic acid, have been investigated as potent inhibitors of the urease enzyme, indicating potential applications in the development of therapeutic agents (Nazir et al., 2018).
安全和危害
The safety information for 4-(4-(Trifluoromethyl)phenyl)butanoic acid indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESNPBHOXIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565335 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenyl)butanoic acid | |
CAS RN |
136295-01-7 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



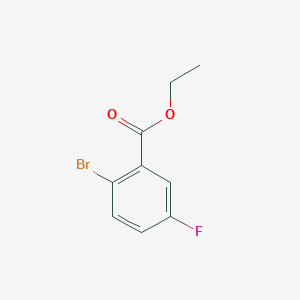
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

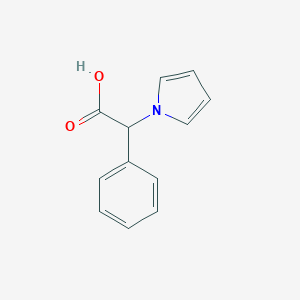
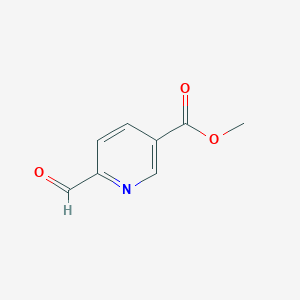
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
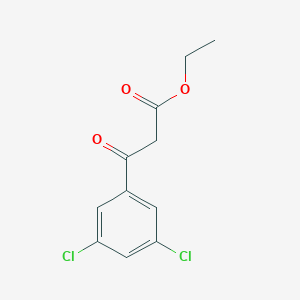
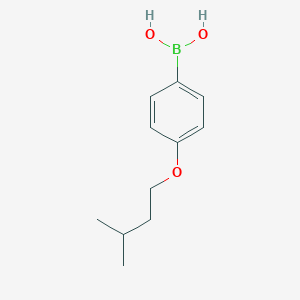
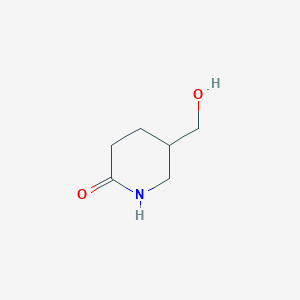
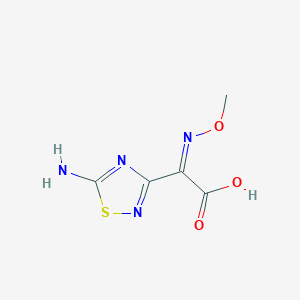
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
